1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N4O3/c1-2-27-11-12-28(23(32)22(27)31)14-21(30)29-20(16-5-9-18(25)10-6-16)13-19(26-29)15-3-7-17(24)8-4-15/h3-10,20H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJWYBEGYURIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, thereby inhibiting their activity. The compound has been found to display superior antipromastigote activity, which is crucial in the life cycle of Leishmania.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibitionThe compound’s antipromastigote activity suggests it may interfere with the reproduction and survival of the parasites.
Result of Action
The compound’s action results in the inhibition of the target organisms, leading to their eventual death. Specifically, the compound has been found to display superior antipromastigote activity against Leishmania aethiopica, and significant inhibition effects against Plasmodium berghei.
Biologische Aktivität
The compound 1-(2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article aims to delve into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and a piperazine ring. The presence of brominated phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Br₂N₄O₃ |
| Molecular Weight | 424.27 g/mol |
| LogP | 4.196 |
| Melting Point | Not available |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit key cancer-related pathways. It has shown promising results against various cancer cell lines by targeting:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : Involved in cell proliferation and survival.
- Aurora-A Kinase : Plays a crucial role in mitosis.
In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cells, suggesting its potential as an antitumor agent .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases. The specific mechanism involves the inhibition of NF-kB signaling pathways, which are central to inflammation .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazole derivatives have been documented extensively. The compound demonstrated moderate to high efficacy against several bacterial strains and phytopathogenic fungi. In particular, it showed superior activity compared to standard antifungal agents in inhibiting fungal mycelial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at various positions on the pyrazole ring and the piperazine moiety can significantly influence its potency and selectivity. For instance:
- Bromination : Enhances lipophilicity and may improve binding affinity to target proteins.
- Piperazine Substitution : Alters pharmacokinetic properties such as absorption and metabolism.
Research efforts are ongoing to refine these parameters for improved therapeutic efficacy .
Case Studies
Several studies have investigated the biological activity of similar pyrazole derivatives:
- Antitumor Study : A derivative with a similar structure exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting the potential effectiveness of brominated pyrazoles in cancer therapy .
- Anti-inflammatory Assessment : In a model of acute inflammation, a related compound significantly reduced edema formation compared to controls, indicating strong anti-inflammatory potential .
- Antifungal Evaluation : A series of pyrazole carboxamide derivatives were tested against seven phytopathogenic fungi, with some showing higher antifungal activity than traditional treatments .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The target compound is compared below with structurally related molecules (Table 1), focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison
*Estimated using fragment-based methods.
Key Observations:
Substituent Impact on Bioactivity :
- The bromophenyl groups in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the p-tolyl () or chlorophenyl () analogs .
- The thiophene in ’s compound introduces sulfur-mediated interactions (e.g., van der Waals, π-sulfur), which are absent in the brominated target compound .
Solubility and LogP :
- The piperazine-2,3-dione in the target compound improves aqueous solubility relative to simpler pyrazolones (e.g., ’s Example 5.17), which lack polar side chains .
- The ethyl group on the piperazine ring may reduce crystallinity, enhancing bioavailability compared to unsubstituted analogs .
Synthetic Complexity :
- The target compound requires multi-step synthesis due to its bis-aryl and piperazine-dione moieties, contrasting with simpler pyrazolones (e.g., Example 5.17) synthesized via single-step condensations .
Structural Validation
The target compound’s structure would likely be validated using SHELX -based crystallographic refinement () or computational methods (e.g., DFT), ensuring geometric accuracy compared to less-validated analogs .
Recommendations :
- Conduct in vitro assays for antimicrobial and kinase inhibition.
- Explore co-crystallization with target enzymes to elucidate binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
